lambda Spi-2
Description
Properties
CAS No. |
129712-63-6 |
|---|---|
Molecular Formula |
C10H11NO |
Synonyms |
lambda Spi-2 |
Origin of Product |
United States |
Molecular Biology and Transcriptional Regulation of Lambda Spi 2
Isolation and Characterization of Lambda Spi-2 cDNA Sequences
Studies have focused on the isolation and characterization of cDNA sequences encoding this compound. Research has involved screening cDNA libraries to identify clones corresponding to this serpin. The characterization typically includes determining the nucleotide sequence of the cDNA, which allows for the deduction of the predicted amino acid sequence of the this compound protein. Analysis of the cDNA sequence provides insights into the structural domains of the protein, including the reactive center loop (RCL), which is crucial for its inhibitory activity. Techniques such as Northern blotting have been employed to identify mRNA transcripts corresponding to this compound in various tissues, indicating the presence and size of the mRNA. The isolation and sequencing of cDNA are fundamental steps in understanding the genetic basis and structure of this compound.
Gene Expression Profiles and mRNA Regulation of this compound
The expression of this compound is subject to complex regulatory mechanisms, influencing its mRNA levels in different physiological states and tissues. Investigations have revealed specific patterns of this compound mRNA expression, highlighting its potential roles in various biological processes. The regulation of its gene expression is a key area of research, particularly concerning its responsiveness to hormonal and extracellular signals.
Growth Hormone (GH) Responsiveness and Transcriptional Induction Mechanisms of this compound
A significant aspect of this compound regulation is its responsiveness to Growth Hormone (GH). Studies have demonstrated that GH can induce the transcription of the this compound gene. This transcriptional induction is a crucial mechanism by which GH influences the expression levels of this compound mRNA. The mechanisms underlying this induction involve signaling pathways activated by GH binding to its receptor. These pathways can lead to the activation of transcription factors that bind to regulatory elements in the this compound gene promoter, thereby increasing its transcription rate. Research has aimed to elucidate the specific DNA sequences within the this compound gene that mediate GH responsiveness and the transcription factors that interact with these elements.
Influence of Hormonal and Extracellular Factors on this compound Gene Expression
Beyond GH, the expression of this compound is also influenced by a variety of other hormonal and extracellular factors. These factors can either induce or repress this compound gene expression, contributing to the fine-tuning of its levels in response to different physiological conditions. Examples of such factors investigated in research include other hormones and signaling molecules present in the cellular environment. Understanding the interplay between these diverse factors and the regulatory regions of the this compound gene is essential for a comprehensive view of its expression profile.
Analysis of the Reactive Center Loop Sequence Divergence in this compound and Related Serpins
The Reactive Center Loop (RCL) is a critical structural feature of serpins, mediating their inhibitory activity through a conformational change mechanism. Analysis of the RCL sequence in this compound and comparison with related serpins reveals important insights into its potential target proteases and functional specificity. Sequence divergence within the RCL among different serpins is a primary determinant of their diverse inhibitory profiles. Studies in this area involve comparing the amino acid sequence of the this compound RCL with those of other known serpins to identify conserved and variable residues. This comparative analysis helps predict the class of proteases that this compound might inhibit and understand the evolutionary relationships within the serpin superfamily.
Investigations into Post-Transcriptional and Translational Regulation of this compound
While transcriptional regulation, particularly by GH and other factors, is a major focus, research may also explore post-transcriptional and translational mechanisms that regulate this compound expression. These processes can influence the stability of this compound mRNA, its translation efficiency into protein, and the post-translational modification of the this compound protein. Although the primary literature often emphasizes transcriptional control, investigations into mRNA binding proteins, microRNAs, or factors affecting ribosomal translation could reveal additional layers of regulation for this compound.
Biochemical Mechanisms and Specificity of Lambda Spi 2 Action
Serine Protease Inhibition Mechanism by Lambda Spi-2
The core function of this compound as a serpin is the inhibition of serine proteases. This is achieved through a sophisticated mechanism that deviates from typical lock-and-key inhibitor models. citeab.comnih.gov Serpins function as suicide substrates, forming a stable, irreversible complex with their target protease. cenmed.com
Conformational Change and Protease Trapping Model of this compound
The inhibitory mechanism of this compound, characteristic of the serpin family, involves a critical conformational change. citeab.comnih.gov Initially, the serpin interacts with the target protease in a manner resembling a substrate. uni.lu The protease cleaves a specific peptide bond within a flexible region of the serpin known as the reactive center loop (RCL). wikipedia.orgcenmed.commdpi.com This cleavage event triggers a dramatic conformational transition in the serpin molecule. citeab.comnih.govcenmed.commdpi.com The cleaved RCL is rapidly inserted into the central β-sheet A of the serpin structure, translocating the covalently linked protease to the opposite pole of the serpin molecule. cenmed.comguidetopharmacology.org This translocation distorts the protease's active site, rendering it inactive and effectively trapping it in a stable, covalent acyl-enzyme complex. citeab.comnih.govfishersci.ptebi.ac.uk This protease trapping mechanism is a hallmark of serpin activity and is central to this compound's inhibitory function. citeab.comnih.gov
Substrate Specificity and Interaction Profiles of this compound with Target Proteases (e.g., trypsin, chymotrypsin, elastase)
The specificity of a serpin towards its target protease is largely determined by the sequence and conformation of its reactive center loop. wikipedia.orgmdpi.com The P1 residue within the RCL, located at the scissile bond, plays a crucial role in the initial interaction and recognition by the protease's S1 pocket. nih.gov While specific detailed interaction profiles and kinetic data (such as Ki values) for this compound with a wide range of proteases like trypsin, chymotrypsin, and elastase are not extensively detailed in the immediately available search results, the general principles of serpin-protease interaction and examples from other serpins provide insight.
Trypsin typically cleaves peptide bonds after positively charged amino acids, primarily lysine (B10760008) and arginine, due to a negatively charged aspartate residue in its S1 pocket. uni.lumdpi.com Chymotrypsin shows specificity for peptide bonds after large hydrophobic or aromatic amino acids like phenylalanine, tyrosine, and tryptophan, facilitated by a hydrophobic S1 pocket. uni.lumdpi.com Elastase, particularly human leukocyte elastase, prefers cleavage after small, aliphatic amino acids such as alanine, glycine, and valine, owing to a smaller, less restrictive S1 pocket. uni.lumdpi.com
Serpins can exhibit varying degrees of specificity, ranging from highly specific inhibitors targeting a single protease to broader inhibitors targeting multiple related proteases. fishersci.noamsbio.com For instance, some serpins are known to inhibit trypsin, chymotrypsin, and elastase. uni.lumdpi.com The specific residues in the RCL of this compound, particularly the P1 residue, would dictate its primary target protease specificity by mimicking the preferred substrate sequence of that protease. nih.gov
Based on the general understanding of serpin function and protease specificity, the interaction profile of this compound with these proteases would depend on the complementarity between its RCL sequence and the active site pockets of trypsin, chymotrypsin, and elastase.
While specific quantitative data for this compound's inhibition of these exact proteases was not found in the provided snippets, the classification of this compound as a serpin indicates it would interact with and inhibit specific serine proteases based on its RCL sequence.
Structural Determinants of this compound Inhibitory Activity, with Emphasis on the Reactive Center Loop
The inhibitory activity of this compound, like other serpins, is intrinsically linked to its three-dimensional structure and, most critically, the conformation and sequence of its reactive center loop (RCL). nih.govwikipedia.orgmdpi.comguidetopharmacology.org The serpin fold is characterized by a conserved core structure consisting of nine α-helices and three β-sheets. guidetopharmacology.org The RCL is a flexible, exposed loop that protrudes from the body of the serpin. wikipedia.orgmdpi.comguidetopharmacology.org
The RCL acts as a bait for the target protease, containing the scissile bond that is recognized and cleaved by the enzyme. wikipedia.orgcenmed.com The sequence of amino acids within the RCL, particularly the P1 residue, is a primary determinant of which protease the serpin will target. nih.govmdpi.com However, the inhibitory mechanism is not solely dependent on the primary sequence of the RCL. The dynamic nature and conformation of the RCL are also critical for efficient protease recognition and the subsequent irreversible trapping mechanism. mdpi.com
Upon cleavage by the protease, the RCL undergoes a dramatic insertion into the body of the serpin, forming an additional strand in β-sheet A. guidetopharmacology.org This large-scale conformational change is central to the trapping mechanism. Mutations or alterations in the RCL sequence or in other parts of the serpin structure that affect RCL presentation or the conformational change can significantly impact inhibitory activity and specificity. mdpi.com Therefore, the structural integrity of the serpin fold and the flexibility and specific sequence of the RCL are key structural determinants of this compound's ability to inhibit serine proteases. nih.govwikipedia.orgmdpi.comguidetopharmacology.org
Molecular Interaction Dynamics of this compound with Specific Proteases (e.g., Leukocyte Elastase)
The interaction between this compound and a target protease, such as leukocyte elastase, involves a series of molecular events culminating in the formation of a stable complex. citeab.comnih.gov This dynamic process begins with the initial recognition and binding of the protease to the RCL of this compound. wikipedia.orgcenmed.com The RCL fits into the active site of the protease, mimicking a substrate. uni.luwikipedia.org
For leukocyte elastase, which prefers small, aliphatic residues at the P1 position, the P1 residue of this compound's RCL would ideally be a small, nonpolar amino acid to facilitate efficient initial binding and cleavage. uni.lumdpi.com Following the formation of a transient Michaelis complex, the catalytic serine residue of leukocyte elastase attacks the scissile bond in the RCL, forming a tetrahedral intermediate that resolves into a covalent acyl-enzyme intermediate. cenmed.com
At this critical juncture, instead of the acyl-enzyme bond being rapidly hydrolyzed as in normal substrate turnover, the serpin undergoes its characteristic conformational change. citeab.comnih.govcenmed.com The RCL is pulled into the serpin's β-sheet A, physically translocating the attached leukocyte elastase molecule. cenmed.comguidetopharmacology.org This movement distorts the active site of leukocyte elastase, preventing the deacylation step and thus irreversibly inactivating the enzyme. citeab.comnih.govfishersci.ptebi.ac.uk
The molecular interaction dynamics involve intricate protein-protein contacts between this compound and leukocyte elastase throughout this process, mediated by residues in the RCL and potentially other exosite interactions on the surface of both molecules. uni.lucenmed.com The efficiency and specificity of this interaction are influenced by the complementarity of the interacting surfaces and the precise timing and nature of the conformational change. While specific molecular dynamics simulations or detailed interaction maps for this compound and leukocyte elastase were not found, the general serpin mechanism provides a strong framework for understanding this interaction. citeab.comnih.govcenmed.com
Table 1: Typical Serpin Interactions with Target Proteases (Based on General Serpin Properties)
| Protease | Typical P1 Specificity (Preferred Amino Acid Types) | Expected Interaction with Complementary Serpin RCL | Notes |
| Trypsin | Basic (Lys, Arg) uni.lumdpi.com | Serpin RCL with Basic P1 residue | Interaction driven by negative charge in protease S1 pocket. uni.lumdpi.com |
| Chymotrypsin | Aromatic/Large Hydrophobic (Phe, Tyr, Trp) uni.lumdpi.com | Serpin RCL with Aromatic/Large Hydrophobic P1 | Interaction driven by hydrophobic protease S1 pocket. uni.lumdpi.com |
| Elastase (e.g., Human Leukocyte Elastase) | Small Aliphatic (Ala, Gly, Val) uni.lumdpi.com | Serpin RCL with Small Aliphatic P1 | Interaction driven by small, restrictive protease S1 pocket. uni.lumdpi.com |
Note: This table summarizes typical interactions based on the known specificities of these proteases and the general mechanism of serpin inhibition. Specific interaction data for this compound may vary depending on its unique RCL sequence and structure.
Cellular and Physiological Roles of Lambda Spi 2 in Biological Systems
Regulation of Proteolytic Pathways and Systemic Homeostasis by Lambda Spi-2
As a serine protease inhibitor, this compound plays a critical role in regulating proteolytic processes, contributing to the maintenance of systemic homeostasis ontosight.ai. By controlling the activity of serine proteases, this compound helps prevent excessive tissue damage and inflammation that can result from unchecked protease activity ontosight.ai. This regulatory function is essential for maintaining the balance of various physiological processes, including those involved in coagulation and fibrosis ontosight.ai. Dysregulation of this compound has been associated with various pathologies, highlighting its importance in health and disease and suggesting that it could be a potential therapeutic target for conditions involving protease imbalance ontosight.ai.
Involvement of this compound in Modulating Inflammatory Processes and Immune Responses
This compound is involved in modulating inflammatory processes ontosight.ai. Serpins, in general, play critical roles in inflammation, and by inhibiting serine proteases, this compound contributes to the prevention of excessive inflammation ontosight.ai. Research indicates that the expression of rat Spi 2.1 (this compound) and Spi 2.3 genes responds differently to inflammation compared to Spi 2.2 and alpha 1-antitrypsin physiology.org. For instance, while alpha 1-antitrypsin mRNA increased and Spi 2.2 increased significantly after induction of inflammation with subcutaneous turpentine (B1165885) in Fischer rats, Spi 2.1 and 2.3 mRNA levels decreased physiology.org. The maximal changes in mRNA levels were observed between 24 and 48 hours after inflammation physiology.org. This differential regulation suggests distinct roles for these related serpins during the acute phase response physiology.orgnih.gov.
Contributions of this compound to Tissue Remodeling and Repair Mechanisms (e.g., Skin Repair)
While serpins generally contribute to regulating processes that can impact tissue remodeling and repair by controlling protease activity, specific detailed research findings directly linking this compound to tissue remodeling or skin repair mechanisms are limited in the provided search results. However, the general function of serpins in preventing excessive tissue damage through protease inhibition ontosight.ai suggests an indirect role in creating an environment conducive to proper tissue repair. Processes like inflammation, which this compound modulates ontosight.ai, are integral phases of wound healing and tissue repair researchgate.net. Further research may be needed to elucidate the precise contributions of this compound to these specific mechanisms.
Role of this compound in Growth Hormone Signaling Pathways
This compound is notably involved in growth hormone (GH) signaling pathways, particularly in the rat liver researchgate.netglycosmos.orgresearchgate.netnih.gov. Its expression is tightly controlled by growth hormone researchgate.netcapes.gov.br.
Intracellular Signaling Cascades Mediated by Growth Hormone Affecting this compound Expression
Growth hormone binding to its receptor (GHR) initiates intracellular signaling cascades involving the activation of Janus kinase 2 (JAK2) researchgate.netresearchgate.netsmpdb.ca. This leads to the phosphorylation of JAK2 and the GHR, creating docking sites for various signaling proteins, including members of the Signal Transducer and Activator of Transcription (STAT) family researchgate.netresearchgate.netsmpdb.ca. STAT5, in particular, plays a significant role in mediating many of GH's biological functions researchgate.netresearchgate.netnih.govmdpi.com.
Research has shown that GH treatment in hypophysectomized rats increases the levels of this compound (Spi 2.1) mRNA in the liver researchgate.netglycosmos.orgresearchgate.netnih.gov. The promoter region of the Spi 2.1 gene contains GH-response elements, including gamma-activated sequence (GAS) sites that are recognized by STAT5 researchgate.netqiagen.com. Studies using reporter gene constructs have demonstrated that GH stimulates Spi 2.1 promoter activity via the activation of STAT5 researchgate.net. While STAT1 and STAT3 can also be activated by GH, STAT5 appears to be specifically involved in the GH-mediated induction of Spi 2.1 expression researchgate.net. The activation of STAT5 by GH involves phosphorylation, dimerization, and translocation to the nucleus, where it binds to regulatory elements in the promoters of target genes like Spi 2.1, thereby promoting their transcription researchgate.netsmpdb.canih.gov.
Data from studies in cultured hepatocytes indicate that a distal GH-response element in the Spi 2.1 promoter contributes significantly to the GH response researchgate.net. The appearance of a nuclear factor that interacts with this response element is dependent on GH and is not blocked by protein synthesis inhibitors, suggesting that GH modifies a pre-existing factor to regulate Spi 2.1 expression researchgate.net.
| Signaling Molecule | Role in GH-mediated Spi 2.1 Expression |
| Growth Hormone (GH) | Induces Spi 2.1 mRNA expression in rat liver. researchgate.netglycosmos.orgresearchgate.netnih.gov |
| Growth Hormone Receptor (GHR) | Binds GH, initiates signaling cascade. researchgate.netresearchgate.netsmpdb.ca |
| JAK2 | Activated by GHR, phosphorylates GHR and STATs. researchgate.netresearchgate.netsmpdb.ca |
| STAT5 | Activated (phosphorylated) by JAK2, binds to Spi 2.1 promoter, promotes transcription. researchgate.netresearchgate.netsmpdb.canih.govmdpi.comqiagen.com |
Autocrine and Paracrine Actions of Growth Hormone Inducing this compound in Specific Tissues (e.g., liver, brain, lung)
Growth hormone is primarily known as an endocrine hormone secreted by the pituitary gland, acting on distant target tissues like the liver researchgate.netnih.gov. The induction of this compound (Spi 2.1) by GH is well-established in the rat liver, where GH acts in an endocrine manner researchgate.netglycosmos.orgresearchgate.netnih.gov.
Beyond its endocrine function, GH is also produced in various extra-pituitary tissues, including the brain and lung, where it may act locally in an autocrine or paracrine fashion assaygenie.com. While GH and its receptor are present in tissues like the brain and lung nih.govassaygenie.compreprints.org, direct evidence from the search results specifically demonstrating the induction of this compound in these tissues through autocrine or paracrine GH action is not explicitly provided. Studies discuss GH action and the expression of GH-responsive genes in these tissues in general assaygenie.compreprints.org, but the direct link to this compound expression in brain or lung via local GH is not as clearly established as it is for endocrine GH action in the liver.
Comparative Physiological Functions of this compound Across Model Organisms (e.g., rat, mouse, avian species)
This compound (rat Spi 2.1) is a member of the serpin family and shares homology with other serpins in different species glycosmos.org. For instance, it has notable homology with mouse contrapsin glycosmos.orgnih.govwikigenes.org. Comparative studies of plasma protease inhibitors in mice and humans have revealed divergence within the reactive center regions of related serpins, which can lead to differences in protease specificity nih.gov. Mouse contrapsin, for example, inhibits trypsin-like proteases and is highly homologous to human alpha 1-antichymotrypsin, an inhibitor of chymotrypsin-like proteases, suggesting functional divergence since rodent and primate evolution nih.govuniprot.orgpeerj.com.
Within the rat species, there are related serine protease inhibitors, including Spi 2.2 and Spi 2.3 physiology.orgnih.govcapes.gov.brassaygenie.comnih.govuniprot.orgnih.govoup.com. These related genes show divergent functional responses to stimuli like growth hormone and inflammation physiology.orgnih.govcapes.gov.br. While Spi 2.1 expression is strongly induced by GH in the liver, Spi 2.2 mRNA is not GH-dependent researchgate.net. Furthermore, Spi 2.1 and 2.3 mRNA levels decrease in response to acute inflammation, whereas Spi 2.2 and alpha 1-antitrypsin mRNA levels increase physiology.org. This highlights functional differences among closely related serpins within the same organism and provides a basis for understanding the specific physiological roles of this compound in comparison to its counterparts physiology.orgnih.gov.
Studies in avian species discuss GH action and the expression of GH-responsive genes in various tissues during development assaygenie.com. However, the direct presence or function of a direct ortholog of rat this compound in avian species is not detailed in the provided information. Comparative analysis often focuses on closely related mammalian species like rats and mice due to the established homology of specific serpin families glycosmos.orgnih.govwikigenes.org.
| Organism | Related Serpin(s) | Comparative Aspects |
| Rat | Spi 2.1 (this compound), Spi 2.2, Spi 2.3 | Differential regulation by GH and inflammation. physiology.orgnih.govresearchgate.netcapes.gov.br |
| Mouse | Contrapsin (Serpina3k), alpha 1-proteinase inhibitor | Homology to this compound, divergence in reactive center, different protease specificity compared to human orthologs. glycosmos.orgnih.govwikigenes.orguniprot.orgpeerj.com |
| Avian Species | GH-responsive genes (e.g., GHRG-1) | GH acts locally in various tissues; direct ortholog of this compound not specified. assaygenie.com |
Research Methodologies and Experimental Models in Lambda Spi 2 Studies
Molecular Cloning and Gene Expression Analysis Techniques Applied to Lambda Spi-2 (e.g., cDNA library screening, Northern blot analysis, quantitative PCR)
Understanding the expression patterns of this compound and related serpins is crucial for elucidating their physiological roles. Molecular cloning techniques, such as cDNA library screening, have been utilized in the identification of serpin genes, including members of the murine Spi-2 proteinase inhibitor locus nih.gov. This involves probing libraries with specific sequences to isolate clones containing the gene of interest. nih.gov
Techniques for analyzing gene expression levels include Northern blot analysis and quantitative PCR (qPCR). Northern blotting allows for the detection and quantification of specific mRNA molecules, providing information on transcript size and abundance nih.gov. It has been used to assess the mRNA levels of serpins like mouse SPI-6 (Serpina3h) rupress.org and mouse Spi-2 (Serpina3k) nih.gov. Quantitative PCR, including reverse transcription quantitative PCR (RT-qPCR), is a highly sensitive method for quantifying mRNA levels, offering a direct relative comparison of message abundance between samples nih.govgenecards.org. These techniques are fundamental in determining where and under what conditions this compound is transcribed.
Strategies for this compound Protein Expression, Purification, and Biochemical Characterization
To study the biochemical properties and inhibitory activity of this compound, researchers often express the protein recombinantly. This involves cloning the gene into an expression vector and producing the protein in a suitable host system, such as HEK293 cells elabscience.comgenscript.com. Recombinant proteins are frequently engineered with affinity tags, such as polyhistidine (His tag), to facilitate purification elabscience.comgenscript.com.
Protein purification typically involves cell lysis to release the protein, followed by chromatography techniques that exploit the protein's specific properties or affinity tags rupress.orgelabscience.comgenscript.com. For His-tagged proteins, immobilized metal ion affinity chromatography is a common method elabscience.comgenscript.com. Subsequent biochemical characterization involves techniques to confirm the identity, purity, and physical properties of the isolated protein. This includes determining the molecular weight, often using SDS-PAGE, which can also reveal post-translational modifications like glycosylation that affect apparent molecular weight elabscience.comgenscript.com. Purity can be assessed by methods such as SDS-PAGE and HPLC genscript.com.
An example of recombinant serpin expression and purification is seen with mouse Serpina3n (Spi2), expressed in HEK293 cells and purified using a His tag, showing an observed molecular weight higher than the calculated one due to glycosylation elabscience.com. Rat Serpina3n has also been recombinantly expressed and purified, with purity assessed by Bis-Tris PAGE and HPLC genscript.com.
In Vitro Enzymatic Assays for Determining this compound Protease Inhibitory Activity and Specificity
A key aspect of characterizing serpins like this compound is determining their ability to inhibit target proteases and the specificity of this inhibition. In vitro enzymatic assays are designed to measure protease activity and the extent to which a serpin can reduce or eliminate this activity .
These assays typically involve incubating the target protease with a synthetic substrate that yields a detectable product upon cleavage. The rate of product formation is measured in the presence and absence of the serpin. The reduction in protease activity in the presence of varying concentrations of the serpin allows for the determination of inhibitory constants, such as the half-maximal inhibitory concentration (IC50) . For instance, assays have been developed to measure the inhibition of human Granzyme B by recombinant mouse Serpina3n (Spi2) using a thiobenzyl ester substrate and monitoring the change in absorbance at 405 nm due to the release of DTNB .
Such assays are crucial for understanding the functional profile of this compound and identifying the specific proteases it regulates in biological systems.
Cellular Models for Investigating this compound Function and Regulation (e.g., primary hepatocyte cultures, cell lines)
Cellular models provide controlled environments to investigate the function and regulation of this compound at a mechanistic level. Various cell types, including primary cell cultures and immortalized cell lines, are utilized depending on the research question and the known or suspected sites of this compound expression and action.
Primary hepatocyte cultures are valuable models, particularly for studying liver-expressed proteins, as they retain many of the in vivo characteristics of hepatocytes asm.orgnih.gov. While specific studies on this compound serpin using primary hepatocytes were not prominently found in the search results, primary hepatocytes are widely used in liver research, a tissue where some serpins are highly expressed.
Cell lines offer advantages such as ease of handling, phenotypic stability, and unlimited lifespan asm.org. Various cell lines, including those derived from human (e.g., THP-1, HeLa) or animal tissues (e.g., LLC-PK1, MFF murine tumor cells), have been employed in serpin research, particularly to study their roles in processes like apoptosis and immune responses rupress.orgasm.orgresearchgate.netresearchgate.netgoogle.compnas.orggenecards.org. For example, cell lines have been used to demonstrate the ability of serpins, including viral serpins like SPI-2/CrmA and mammalian serpins like mouse SPI-6 (Serpina3h), to inhibit caspase activity and protect against apoptosis induced by cytotoxic T lymphocytes or other stimuli rupress.orgresearchgate.netresearchgate.netgenecards.org. These models allow for controlled experiments to explore the intracellular and extracellular functions of serpins.
In Vivo Animal Models Utilized in Mechanistic this compound Research (e.g., hypophysectomized rats, growth hormone receptor-deficient mice, diabetic mouse models)
In vivo animal models are indispensable for studying the complex biological roles of this compound within a whole organism context, including its impact on physiological processes and disease pathogenesis. Rodent models, such as mice and rats, are commonly used due to their genetic tractability and physiological similarities to humans plos.org.
Mouse models have been extensively used to study the function of various serpins, including mammalian serpins like mouse SPI-6 (Serpina3h) in tumor immune escape and viral serpins like poxvirus SPI-2/CrmA in virulence and immune modulation asm.orgresearchgate.netgenecards.orgasm.orgnih.govcreative-biolabs.comresearchgate.net. These models allow researchers to investigate the effects of serpin expression or deficiency on immune cell function, inflammation, and disease progression. Rat models have also been utilized, for instance, in studies involving viral serpins and their effects on arterial injury asm.orgmdpi.com.
While the provided search results did not specifically detail the use of hypophysectomized rats, growth hormone receptor-deficient mice, or diabetic mouse models in studies solely focused on the rat this compound serpin, these are established animal models used in broader biological research. Given that serpins are involved in diverse physiological processes, including inflammation and metabolic regulation, it is plausible that these models could be relevant for investigating specific aspects of this compound function in related contexts, such as growth disorders or diabetes, if this compound is found to play a role in these conditions. However, direct experimental findings linking this compound serpin to these specific models were not identified in the search results. Research using animal models typically involves assessing physiological parameters, tissue pathology, and molecular markers to understand the in vivo effects of the serpin.
Advanced Analytical Techniques in Serpin Research Pertinent to this compound (e.g., gel shift assay for DNA-protein interactions, LC-MS for protein cleavage fragments)
Advanced analytical techniques are employed to gain deeper insights into the molecular mechanisms involving this compound and other serpins. Techniques such as Western blot are routinely used for detecting specific serpin proteins in cell or tissue lysates, allowing for the assessment of protein expression levels and molecular weight rupress.orgasm.org.
Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS), is a powerful tool for protein analysis. In serpin research, LC-MS can be used for the identification and quantification of serpins in complex biological samples, as well as for the characterization of protein modifications and the identification of protease cleavage fragments scispace.com. Proteomic studies utilizing LC-MS/MS have been applied to analyze protein changes in animal models, which could include the identification and quantification of serpins scispace.com.
Gel shift assays (also known as electrophoretic mobility shift assays, EMSA) are techniques used to study DNA-protein interactions. While not specifically highlighted for this compound serpin in the search results, this technique is relevant for investigating the binding of transcription factors to the promoter region of the this compound gene, which could provide insights into its transcriptional regulation.
These advanced techniques, alongside classical molecular and biochemical methods, contribute to a comprehensive understanding of this compound's synthesis, function, and interactions within biological systems.
Pathophysiological Implications and Research Frontiers for Lambda Spi 2
Role of Lambda Spi-2 Dysregulation in Disease States from a Mechanistic Perspective
Dysregulation of serpin activity, including potentially that of this compound, has been associated with various pathological conditions. genecards.org The primary mechanistic consequence of serpin dysregulation is an imbalance between protease activity and its inhibition. This can lead to uncontrolled proteolytic activity, contributing to tissue damage, chronic inflammation, and other disease processes. genecards.org
While specific detailed research findings solely focused on the mechanistic implications of this compound dysregulation in particular diseases are limited in the provided search results, the general principles of serpin-associated pathologies offer a framework for understanding its potential roles. Serpin dysfunction can arise from various factors, including genetic mutations affecting protein structure or expression levels, oxidative modifications, or complex formation with non-target molecules. These alterations can result in a loss of inhibitory function or the generation of aberrant, non-inhibitory serpin forms that may have novel biological activities.
For instance, deficiencies or functional impairments of inhibitory serpins can lead to excessive activity of their target proteases, contributing to conditions like emphysema (due to unchecked elastase activity) or thrombosis (due to dysregulated coagulation factors). Conversely, overexpression or inappropriate targeting of serpins could lead to insufficient proteolytic activity, potentially impacting processes like tissue remodeling or the clearance of protein aggregates.
Given that this compound is described as a serpin and a proteinase inhibitor genecards.org, its dysregulation would mechanistically involve disruptions in its ability to inhibit specific serine proteases. Identifying the precise target proteases of this compound is crucial for fully understanding its role in disease. An imbalance in the activity of these specific proteases, due to altered this compound function or levels, would then contribute to the pathogenesis of associated diseases. The search results indicate that research on the exact roles of this compound in health and disease is ongoing. genecards.org
Future Directions and Emerging Research Avenues in this compound Studies
Research into this compound is ongoing, with future directions aimed at further elucidating its precise roles and potential applications. genecards.org Emerging research avenues are likely to build upon the foundational understanding of this compound as a serpin and its potential involvement in regulating proteolytic processes.
Key future directions and emerging research avenues include:
Identification of Physiological Target Proteases: A critical step for future research is the definitive identification of the specific serine proteases that this compound inhibits in vivo. genecards.org This will involve a combination of biochemical approaches, proteomics, and genetic studies in relevant biological systems.
Detailed Mechanistic Studies in Disease Models: Investigating the precise mechanisms by which dysregulation of this compound contributes to specific disease states is a crucial avenue. genecards.org This could involve using in vitro cell culture models and in vivo animal models to study the effects of altered this compound expression or function on disease progression and cellular pathways.
Exploration of Non-Inhibitory Functions: While primarily known as inhibitors, some serpins have evolved non-inhibitory functions. Future research could explore whether this compound possesses any such moonlighting activities that are independent of its protease inhibitory function.
Structural Biology of this compound: Determining the high-resolution three-dimensional structure of this compound, both in its native inhibitory form and in complex with its target protease, would provide invaluable insights into its inhibitory mechanism and guide the design of targeted modulators.
Investigation of Regulatory Mechanisms: Understanding how the expression and activity of this compound are regulated at the transcriptional, post-transcriptional, and post-translational levels is important for comprehending its biological control and how these mechanisms might be disrupted in disease.
Potential as a Biomarker or Therapeutic Target: If this compound dysregulation is confirmed to play a significant role in specific diseases, it could be explored as a potential biomarker for diagnosis or prognosis, or as a therapeutic target for intervention. genecards.org
Q & A
Basic Research Questions
Q. What are the foundational steps to formulate research questions on lambda Spi-2's biochemical properties?
- Begin by identifying gaps in existing literature through systematic reviews and meta-analyses . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:
- Feasibility: Ensure access to this compound samples and analytical tools (e.g., spectroscopy, chromatography).
- Novelty: Prioritize unresolved aspects (e.g., ligand-binding dynamics under varying pH conditions).
Q. How to conduct a systematic literature review for this compound?
- Use databases like PubMed, Scopus, and Web of Science with keywords: "this compound AND [property/mechanism/application]". Filter results by publication date (e.g., last 10 years) and study type (e.g., experimental, computational).
- Extract data into structured tables:
| Study Focus | Methodology | Key Findings | Gaps Identified |
|---|---|---|---|
| Structural Analysis | X-ray crystallography | Resolved tertiary structure | Ligand interactions unclear |
- Critically assess methodological rigor using criteria from (e.g., statistical validity, sample size) .
Advanced Research Questions
Q. How to design experiments to address conflicting data on this compound's mechanism of action?
- Controlled Replication : Reproduce prior experiments under identical conditions (e.g., buffer composition, temperature) while incorporating additional controls (e.g., negative controls for non-specific binding) .
- Multivariate Analysis : Use factorial designs to isolate variables (e.g., temperature, ionic strength) contributing to contradictory results. Apply ANOVA or mixed-effects models to quantify interactions .
- Cross-Validation : Compare results across complementary techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding kinetics .
Q. What methodologies resolve synthesis inconsistencies in this compound derivatives?
- Optimization Workflow :
Screen reaction conditions (solvent, catalyst, stoichiometry) via high-throughput robotic platforms.
Characterize intermediates using LC-MS and NMR to identify byproducts .
Apply machine learning (e.g., Bayesian optimization) to predict optimal synthetic pathways .
- Data Harmonization : Use standardized reporting templates (e.g., electronic lab notebooks) to ensure reproducibility. Include raw data (e.g., chromatograms, spectral peaks) in appendices per guidelines .
Methodological Guidance
Q. How to statistically validate this compound's activity in heterogeneous biological systems?
- Power Analysis : Calculate sample size using effect sizes from pilot studies (e.g., Cohen’s d ≥ 0.8 for in vitro assays) .
- Error Propagation : Quantify uncertainty in dose-response curves using Monte Carlo simulations .
- Robustness Testing : Validate assays via inter-laboratory comparisons (e.g., Z’-factor ≥ 0.5 for high-throughput screens) .
Q. How to address ethical and reproducibility challenges in this compound research?
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples (e.g., cell lines). Document informed consent protocols per .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo or Figshare with persistent identifiers (DOIs) .
Data Presentation Standards
Q. What are the best practices for reporting this compound research findings?
- Tables : Summarize key results using APA-style tables. Example:
| Condition | Mean Activity (nM) | SD | p-value vs. Control |
|---|---|---|---|
| Control | 10.2 | ±1.3 | — |
| Treatment | 24.7 | ±3.1 | <0.001 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
